molecular formula C3H2N2O3 B1602939 1,3,4-Oxadiazole-2-carboxylic acid CAS No. 944907-12-4

1,3,4-Oxadiazole-2-carboxylic acid

Cat. No.: B1602939
CAS No.: 944907-12-4
M. Wt: 114.06 g/mol
InChI Key: GYZPQJVSAQBAHP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, with the other isomers being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . Among these, 1,3,4-oxadiazole is widely studied due to its significant chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-carboxylic acid can be synthesized through various methods. One common method involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach is the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization . Additionally, oxidative cyclization of N-acylhydrazones under oxidative conditions, such as in the presence of oxygen, iodine, or bromine, is also employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. The dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent is a common industrial method . This method allows for the large-scale production of the compound with high yield and purity.

Comparison with Similar Compounds

1,3,4-Oxadiazole-2-carboxylic acid is unique among its isomers due to its specific chemical and biological properties. Similar compounds include 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . While these compounds share the oxadiazole core structure, they differ in their substitution patterns and biological activities. For example, 1,2,4-oxadiazole derivatives are known for their use in high-energy density materials and biologically active compounds with cytotoxic properties . In contrast, 1,3,4-oxadiazole derivatives are more widely studied for their broad spectrum of pharmacological activities .

Properties

IUPAC Name

1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPQJVSAQBAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624665
Record name 1,3,4-Oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-12-4
Record name 1,3,4-Oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 5
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 6
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